molecular formula C14H14N2O B2950841 N-[4-(1H-pyrrol-1-yl)phenyl]cyclopropanecarboxamide CAS No. 383146-11-0

N-[4-(1H-pyrrol-1-yl)phenyl]cyclopropanecarboxamide

Cat. No. B2950841
CAS RN: 383146-11-0
M. Wt: 226.279
InChI Key: IUTROBYDNUECPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(1H-pyrrol-1-yl)phenyl]cyclopropanecarboxamide, also known as CPP-115, is a compound that has gained significant attention in the scientific community due to its potential applications in the treatment of various neurological disorders.

Scientific Research Applications

N-[4-(1H-pyrrol-1-yl)phenyl]cyclopropanecarboxamide has been extensively studied for its potential applications in the treatment of various neurological disorders, including epilepsy, addiction, and attention deficit hyperactivity disorder (ADHD). It has been shown to be a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase, which is responsible for the breakdown of GABA, an inhibitory neurotransmitter in the brain. By inhibiting GABA transaminase, this compound can increase the levels of GABA in the brain, leading to a reduction in seizure activity and potentially providing therapeutic benefits for other neurological disorders.

Mechanism of Action

N-[4-(1H-pyrrol-1-yl)phenyl]cyclopropanecarboxamide works by increasing the levels of GABA in the brain, which can lead to a reduction in seizure activity and potentially provide therapeutic benefits for other neurological disorders. GABA is an inhibitory neurotransmitter that plays a crucial role in regulating neuronal activity in the brain. By inhibiting GABA transaminase, this compound can increase the levels of GABA in the brain, leading to a reduction in seizure activity and potentially providing therapeutic benefits for other neurological disorders.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including an increase in GABA levels in the brain, a reduction in seizure activity, and potential therapeutic benefits for neurological disorders such as epilepsy, addiction, and ADHD. It has also been shown to have a low toxicity profile and a favorable pharmacokinetic profile, making it a promising candidate for further research.

Advantages and Limitations for Lab Experiments

One of the advantages of N-[4-(1H-pyrrol-1-yl)phenyl]cyclopropanecarboxamide is its potent inhibitory activity against GABA transaminase, which makes it a promising candidate for the treatment of various neurological disorders. It also has a low toxicity profile and a favorable pharmacokinetic profile, which makes it a promising candidate for further research. However, one of the limitations of this compound is its relatively high cost, which may limit its use in certain research settings.

Future Directions

There are several potential future directions for research on N-[4-(1H-pyrrol-1-yl)phenyl]cyclopropanecarboxamide, including exploring its potential applications in the treatment of other neurological disorders, such as anxiety and depression. Additionally, further research is needed to better understand the mechanism of action of this compound and its potential side effects. Finally, there is a need for more cost-effective synthesis methods for this compound, which could make it more widely available for research and potentially for clinical use.
Conclusion:
This compound is a compound that has gained significant attention in the scientific community due to its potential applications in the treatment of various neurological disorders. It works by increasing the levels of GABA in the brain, which can lead to a reduction in seizure activity and potentially provide therapeutic benefits for other neurological disorders. While there are limitations to its use, including its relatively high cost, there are also several potential future directions for research on this compound, including exploring its potential applications in the treatment of other neurological disorders and developing more cost-effective synthesis methods.

Synthesis Methods

N-[4-(1H-pyrrol-1-yl)phenyl]cyclopropanecarboxamide can be synthesized through a multi-step process that involves the reaction of 4-bromobenzylamine with sodium hydride, followed by the addition of cyclopropanecarbonyl chloride. The resulting compound is then treated with pyrrole in the presence of a catalyst to yield this compound.

properties

IUPAC Name

N-(4-pyrrol-1-ylphenyl)cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O/c17-14(11-3-4-11)15-12-5-7-13(8-6-12)16-9-1-2-10-16/h1-2,5-11H,3-4H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUTROBYDNUECPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=CC=C(C=C2)N3C=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601329825
Record name N-(4-pyrrol-1-ylphenyl)cyclopropanecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601329825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

6.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24822007
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

383146-11-0
Record name N-(4-pyrrol-1-ylphenyl)cyclopropanecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601329825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.